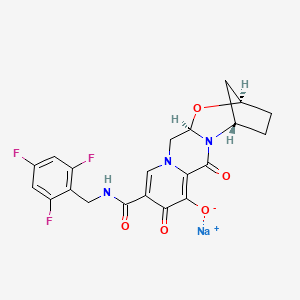

Bictegravir sodium

説明

ビクテグラビルナトリウムは、主にHIV-1感染症の治療に使用される第2世代インテグレーゼストランド転移阻害剤(INSTI)です。 これはギリアド・サイエンシズによって開発され、エムトリシタビンとテノホビルアラフェナミドも含まれる固定用量配合薬Biktarvyの主要成分です 。 ビクテグラビルナトリウムは、ウイルスDNAの宿主ゲノムへの統合を阻害することにより作用し、その結果、ウイルスの複製を防ぎます .

準備方法

合成経路と反応条件

ビクテグラビルナトリウムの合成には、主要な中間体の調製から始まる複数のステップが含まれます。 合成経路の1つには、多環式カルバモイルピリドン構造の形成が含まれ、次に水酸化ナトリウムで処理してナトリウム塩を生成します 。 反応条件には通常、有機溶媒の使用と最終生成物の安定性と純度を確保するための制御された温度が含まれます .

工業生産方法

ビクテグラビルナトリウムの工業生産は、収量と純度を最適化することに重点を置いています。このプロセスには、ビクテグラビルナトリウムの結晶化が含まれており、安定で生物学的に利用可能な形態が得られます。 ビクテグラビルナトリウムの結晶形態Aは、その低吸湿性と生物学的媒体における優れた溶解性のために好まれます 。 製造プロセスには、薬物の均一性と有効性を確保するための厳格な品質管理措置も含まれています .

化学反応の分析

反応の種類

ビクテグラビルナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: ビクテグラビルナトリウムは特定の条件下で酸化される可能性があり、酸化された誘導体の生成につながります。

還元: 還元反応は、分子内の官能基を修飾することができ、その活性を変化させる可能性があります。

一般的な試薬と条件

ビクテグラビルナトリウムの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応の条件は、化合物の完全性を維持するために慎重に制御されます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、ビクテグラビルナトリウムのさまざまな誘導体が含まれており、薬理学的特性が変化している可能性があります。 これらの誘導体は、構造と活性の関係を理解し、より効果的な治療法を開発するためにしばしば研究されています .

科学研究の用途

ビクテグラビルナトリウムは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の用途を持っています。

化学: インテグレーゼ阻害剤とそのウイルスDNAとの相互作用を研究するためのモデル化合物として使用されます。

生物学: ビクテグラビルナトリウムに関する研究は、ウイルスの複製機構と耐性の発達を理解するのに役立ちます。

医学: ビクテグラビルナトリウムは、HIV-1感染症に対する抗レトロウイルス療法の重要な成分であり、良好な安全性プロファイルで非常に効果的な治療選択肢を提供しています

産業: ビクテグラビルナトリウムの製造と製剤は、製薬業界にとって重要であり、効果的なHIV治療薬の入手可能性を確保しています.

科学的研究の応用

Bictegravir sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study integrase inhibitors and their interactions with viral DNA.

Biology: Research on this compound helps in understanding the mechanisms of viral replication and the development of resistance.

Medicine: This compound is a crucial component of antiretroviral therapy for HIV-1 infection, providing a highly effective treatment option with a favorable safety profile

作用機序

ビクテグラビルナトリウムは、ウイルスDNAの宿主ゲノムへの統合に不可欠な酵素であるHIV-1インテグレーゼのストランド転移活性を阻害することによって効果を発揮します。 ビクテグラビルナトリウムは、インテグレーゼ酵素の活性部位に結合することにより、ウイルスDNAと宿主DNAとの間の共有結合の形成を防ぎ、その結果、ウイルスの複製を阻止します 。 主要な分子標的は、インテグレーゼ酵素とウイルスDNAであり、関連する経路には、ウイルスの統合の阻害とそれに続く複製が含まれます .

類似の化合物との比較

ビクテグラビルナトリウムは、ドルテグラビル、ラルテグラビル、エルビテグラビルなどの他のインテグレーゼ阻害剤と比較されます。

ドルテグラビル: ビクテグラビルナトリウムとドルテグラビルはどちらも、高い有効性と良好な安全性プロファイルを持つ第2世代インテグレーゼ阻害剤です。

ラルテグラビル: ラルテグラビルは、ビクテグラビルナトリウムと比較して、半減期が短く、服用回数が多くなります.

エルビテグラビル: エルビテグラビルは、最適な効果を得るために薬物動態促進剤(コビシスタット)を必要としますが、ビクテグラビルナトリウムは必要ありません.

ビクテグラビルナトリウムの独自性は、耐性への高い障壁、1日1回の投与、および最小限の薬物相互作用にあり、抗レトロウイルス療法の選択肢として好まれています .

類似化合物との比較

Bictegravir sodium is compared with other integrase inhibitors such as dolutegravir, raltegravir, and elvitegravir:

Dolutegravir: Both this compound and dolutegravir are second-generation integrase inhibitors with high efficacy and a favorable safety profile.

Raltegravir: Raltegravir is a first-generation integrase inhibitor with a shorter half-life and a higher pill burden compared to this compound.

Elvitegravir: Elvitegravir requires a pharmacokinetic booster (cobicistat) for optimal efficacy, whereas this compound does not.

The uniqueness of this compound lies in its high barrier to resistance, once-daily dosing, and minimal drug-drug interactions, making it a preferred choice for antiretroviral therapy .

特性

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)